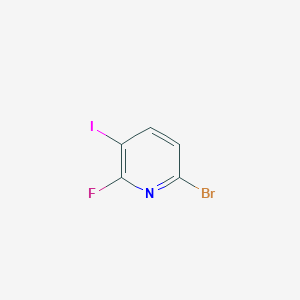
6-Bromo-2-fluoro-3-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-fluoro-3-iodopyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and iodine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-fluoro-3-iodopyridine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For instance, starting with 2-fluoropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 6-position. Subsequently, iodination can be performed using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent to introduce the iodine atom at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure precise control over reaction conditions and improve yield and purity. Additionally, the use of catalysts and solvents that facilitate the halogenation process while minimizing by-products is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-fluoro-3-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Cross-Coupling Reactions: This compound is a suitable substrate for Suzuki-Miyaura and Stille cross-coupling reactions, where the halogen atoms are replaced with aryl or alkyl groups using palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like tetrahydrofuran or toluene are typical conditions.
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the halogen atoms.
Cross-Coupling Reactions: Products include biaryl compounds or other complex structures formed by coupling with aryl or alkyl boronic acids.
Scientific Research Applications
6-Bromo-2-fluoro-3-iodopyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Material Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: The compound is employed in the synthesis of probes and imaging agents for studying biological systems.
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoro-3-iodopyridine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of multiple halogen atoms can enhance binding affinity and selectivity towards molecular targets. The exact pathways and molecular targets vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
2-Bromo-3-fluoropyridine: Lacks the iodine substituent, making it less reactive in certain cross-coupling reactions.
3-Iodo-4-fluoropyridine: Has a different substitution pattern, affecting its reactivity and applications.
2-Fluoro-3-iodopyridine: Similar but lacks the bromine atom, influencing its chemical behavior.
Uniqueness: 6-Bromo-2-fluoro-3-iodopyridine’s unique combination of bromine, fluorine, and iodine atoms on the pyridine ring provides distinct reactivity and versatility in synthetic applications. This makes it a valuable compound for developing novel pharmaceuticals and advanced materials .
Properties
IUPAC Name |
6-bromo-2-fluoro-3-iodopyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-4-2-1-3(8)5(7)9-4/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOXDHCCDFQUTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
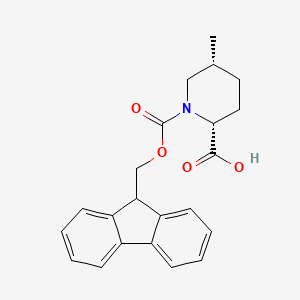
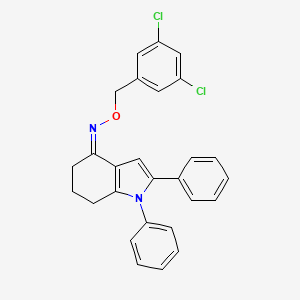
![N-(4-acetylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2808498.png)
![ethyl 4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2808501.png)
![(1S,3R)-3-Ethoxy-N-methylspiro[3.4]octan-1-amine;hydrochloride](/img/structure/B2808504.png)
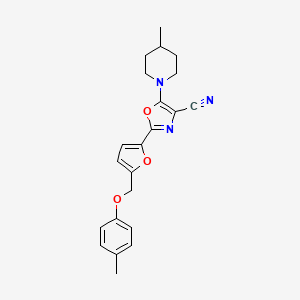
![(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2808507.png)
![1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2808508.png)
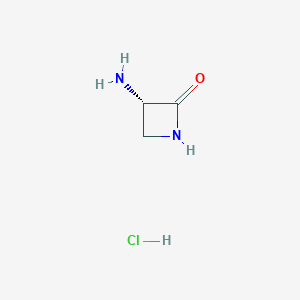
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl quinoxaline-2-carboxylate](/img/structure/B2808511.png)

![N'-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2808513.png)
![N-(2-{6-[(cyanomethyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methoxybenzamide](/img/structure/B2808516.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2808518.png)
